![molecular formula C18H14ClFN4O2 B610052 N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]-2-propenamide CAS No. 1035638-91-5](/img/structure/B610052.png)

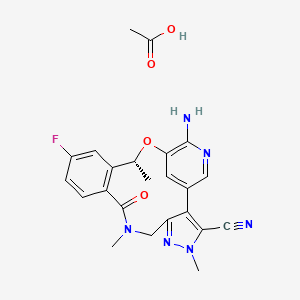

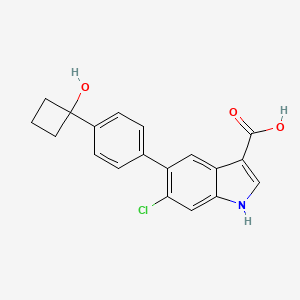

N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]-2-propenamide

Übersicht

Beschreibung

This compound is an impurity of Afatinib , a medication used to treat non-small cell lung carcinoma (NSCLC) . Afatinib is an orally active, irreversible, potent, and selective EGFR/HER2 (ErbB2) dual inhibitor .

Synthesis Analysis

While specific synthesis methods for this compound were not found, general methods for synthesizing similar compounds involve the reaction of hydrated metal (II) chloride with the Schiff base ligand (L) in hot methanol .Molecular Structure Analysis

The molecular formula of this compound is C18H14ClFN4O2 . The presence of chlorine in the molecule has been confirmed by an isotopic peak seen at m/z 321 (M + + 3) in a 3:1 ratio .Physical And Chemical Properties Analysis

The molecular weight of this compound is 372.8 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . Its topological polar surface area is 76.1 Ų .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- Research has focused on synthesizing fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives, demonstrating improved solubility and potential for inhibitory effects on LPS-induced NO secretion (Sun, Gao, Wang, & Hou, 2019).

Imaging Applications in Medicine

- The compound has been synthesized for imaging epidermal growth factor receptor tyrosine kinase using positron emission tomography, indicating its potential in cancer diagnosis (Holt, Ravert, Dannals, & Pomper, 2006).

Novel Synthetic Approaches

- An improved synthetic process has been developed for this compound from isovaniline, offering a non-tedious work-up, high yield, and purity without laborious chromatography (Chandrasekhar, Srinivasulu, Seshaiah, & Kumar, 2014).

Pharmacological Screening

- Several studies have synthesized novel quinazoline derivatives and screened them for antimicrobial, analgesic, and anti-inflammatory properties (Dash, Dash, Laloo, & Medhi, 2017).

Biological Activities and Medicinal Uses

- The compound and its derivatives have shown potential biological activities in medicine, including anti-tumor activities (Ouyang, Chen, Wang, Sun, Zhu, & Xu, 2016).

Anti-tumor Research

- Synthesis and characterization of novel 4-aminoquinazoline derivatives indicate potential for anti-tumor activities against certain cancer cell lines (Li, 2015).

Target Binding and Cellular Activity

- The compound has been studied for its potential to irreversibly inhibit the kinase activity of all ErbB family members, important in the treatment of epithelial cancers (Solca et al., 2012).

Wirkmechanismus

Zukünftige Richtungen

While specific future directions for this compound were not found, the development of small molecules capable of inhibiting clinically relevant EGFR mutant forms is desirable . Novel chemical scaffolds might provide knowledge regarding selectivity among EGFR forms and shed light on new strategies to overcome current clinical limitations .

Eigenschaften

IUPAC Name |

N-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClFN4O2/c1-3-17(25)24-15-7-11-14(8-16(15)26-2)21-9-22-18(11)23-10-4-5-13(20)12(19)6-10/h3-9H,1H2,2H3,(H,24,25)(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUYDDIWQXWTNSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClFN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(R)-(3,3-Dimethylcyclobutyl)({6-[4-(Trifluoromethyl)-1h-Imidazol-1-Yl]pyridin-3-Yl}amino)methyl]benzene-1-Carbonyl}-Beta-Alanine](/img/structure/B609974.png)

![2-Methyl-L-Alanyl-N-[(3r,4s,5s)-3-Methoxy-1-{(2s)-2-[(1r,2r)-1-Methoxy-2-Methyl-3-Oxo-3-{[(1s)-2-Phenyl-1-(1,3-Thiazol-2-Yl)ethyl]amino}propyl]pyrrolidin-1-Yl}-5-Methyl-1-Oxoheptan-4-Yl]-N-Methyl-L-Valinamide](/img/structure/B609976.png)

![[(3R)-1-[2-[1-(4-chloropyrazol-1-yl)cyclopropyl]-1H-imidazo[4,5-b]pyridin-5-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B609979.png)

![N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzamide](/img/structure/B609984.png)

![1-((3R,4R)-3-(((5-chloro-2-((1-methyl-1H-pyrazol-4-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)methyl)-4-methoxypyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B609989.png)